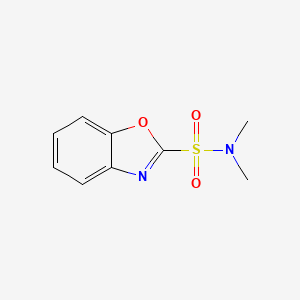

2-Benzoxazolesulfonamide, N,N-dimethyl-

Description

Contextualization within Modern Organic and Heterocyclic Chemistry Scholarship

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are particularly prominent in medicinal chemistry. The benzoxazole (B165842) ring system, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is a "privileged scaffold," meaning it is a structural motif that frequently appears in biologically active compounds. researchgate.net Similarly, the sulfonamide functional group (-SO₂NR₂) is a cornerstone of numerous therapeutic agents. libretexts.org The synthesis and study of molecules that combine these two important pharmacophores, such as 2-Benzoxazolesulfonamide, N,N-dimethyl-, represent a logical and strategic direction in the ongoing quest for novel chemical entities.

Overview of Research Trajectories for Sulfonamide and Benzoxazole Scaffolds

Research into sulfonamide-containing molecules has a rich history, beginning with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. Since then, this class of compounds has expanded dramatically, leading to a wide array of FDA-approved drugs with applications including antiviral, anticancer, and anti-inflammatory therapies. libretexts.org The versatility of the sulfonamide group allows for diverse structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. libretexts.org

The benzoxazole scaffold has also been the subject of extensive research, with derivatives exhibiting a broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The planar nature of the benzoxazole ring allows it to interact with biological macromolecules through various non-covalent interactions. researchgate.net The development of efficient synthetic methods, including green chemistry approaches, has further fueled the exploration of novel benzoxazole derivatives. nih.gov

Rationale for Comprehensive Academic Investigation of 2-Benzoxazolesulfonamide, N,N-dimethyl-

The academic investigation of 2-Benzoxazolesulfonamide, N,N-dimethyl- is predicated on the principle of molecular hybridization . This strategy involves combining two or more pharmacophoric units into a single molecule with the aim of creating a new compound with enhanced or novel properties. The rationale for studying this specific compound is multifold:

Synergistic Activity: The combination of the benzoxazole and sulfonamide scaffolds could potentially lead to synergistic or additive biological effects, resulting in a more potent compound than either of the individual components.

Novelty and Patentability: The creation of a hybrid molecule like 2-Benzoxazolesulfonamide, N,N-dimethyl- offers a pathway to novel chemical space, which is a critical aspect of drug discovery and intellectual property development.

Exploration of Structure-Activity Relationships (SAR): The synthesis and study of this compound and its analogs contribute to a deeper understanding of the structure-activity relationships of both benzoxazoles and sulfonamides. By systematically modifying the structure, researchers can elucidate the key molecular features responsible for any observed activity.

Development of Synthetic Methodologies: The synthesis of 2-Benzoxazolesulfonamide, N,N-dimethyl- can drive the development of new and efficient synthetic routes for this class of compounds.

While specific experimental data for 2-Benzoxazolesulfonamide, N,N-dimethyl- is not widely available in published literature, its synthesis can be postulated based on established chemical principles. A plausible synthetic route would involve the preparation of a 2-benzoxazolesulfonyl chloride intermediate, followed by its reaction with dimethylamine (B145610) . This is a standard method for the formation of N,N-disubstituted sulfonamides. libretexts.orgvedantu.com

Interactive Data Tables

Below are interactive data tables detailing a plausible synthetic pathway and the key compounds involved in the preparation of 2-Benzoxazolesulfonamide, N,N-dimethyl-.

Table 1: Key Compounds in the Synthesis of 2-Benzoxazolesulfonamide, N,N-dimethyl-

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Hydroxyaniline | C₆H₇NO | Starting Material |

| Carbon Disulfide | CS₂ | Reagent |

| 2-Mercaptobenzoxazole | C₇H₅NOS | Intermediate |

| Chlorine | Cl₂ | Oxidizing Agent |

| 2-Benzoxazolesulfonyl chloride | C₇H₄ClNO₃S | Key Intermediate |

| Dimethylamine | C₂H₇N | Reagent |

| 2-Benzoxazolesulfonamide, N,N-dimethyl- | C₉H₁₀N₂O₃S | Final Product |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,3-benzoxazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)9-10-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTZUPXEGRMMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70792900 | |

| Record name | N,N-Dimethyl-1,3-benzoxazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70792900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-74-5 | |

| Record name | N,N-Dimethyl-1,3-benzoxazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70792900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzoxazolesulfonamide, N,n Dimethyl

Historical and Foundational Synthetic Routes to Benzoxazolesulfonamide Derivatives

The classical approaches to benzoxazole (B165842) synthesis have laid the groundwork for the development of more sophisticated methods. These foundational routes typically involve the condensation of a 2-aminophenol (B121084) with a suitable electrophilic partner, followed by cyclization.

Precursor Synthesis and Functionalization Strategies

The primary precursor for the benzoxazole ring is 2-aminophenol and its derivatives. The synthesis of these precursors often starts from corresponding nitroaromatics, which are then reduced to the amino group. Functionalization of the aromatic ring of the 2-aminophenol allows for the introduction of various substituents, which can influence the electronic properties and reactivity of the final benzoxazole product.

A common strategy involves the reaction of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters, under dehydrating conditions. This forms an intermediate N-(2-hydroxyphenyl)amide, which then undergoes cyclization to the benzoxazole. While effective, these methods can require harsh conditions, such as high temperatures or the use of strong acids.

Conventional Cyclization and Sulfonamidation Protocols

Traditional cyclization methods often rely on thermal dehydration or the use of reagents like polyphosphoric acid or phosphorus oxychloride to facilitate the ring closure of the intermediate amide.

The introduction of a sulfonamide group at the 2-position, as in 2-Benzoxazolesulfonamide, N,N-dimethyl-, presents a unique synthetic challenge. Direct sulfonamidation of a pre-formed benzoxazole ring at the 2-position is not a common transformation. A more plausible historical approach would involve the use of a precursor that already contains the required carbon-sulfur bond. For instance, a reaction between a 2-aminophenol and a derivative of chloromethanesulfonyl chloride could be envisioned, though such pathways are not widely documented.

A more general approach to sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the context of 2-aminobenzoxazoles, N-sulfonylation is a feasible strategy. nih.gov This would, however, lead to an amino-sulfonamide linkage rather than the direct C2-sulfonamide bond of the target compound. The synthesis of 2-aminothiazole (B372263) sulfonamides has been reported, where 2-aminothiazole is reacted with a sulfonyl chloride. nih.gov

Advanced and Contemporary Synthetic Approaches

Modern synthetic chemistry has seen the advent of powerful transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and higher efficiency for the synthesis of benzoxazoles. nitrkl.ac.in

Transition-Metal Catalyzed Synthesis of the Benzoxazole Core

Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of the benzoxazole ring system. nitrkl.ac.in These methods often proceed through C-H activation, cross-coupling reactions, or cyclization pathways.

Palladium catalysis has been instrumental in the synthesis of 2-substituted benzoxazoles. One notable method involves the palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols. acs.org Another innovative approach describes the palladium-catalyzed cleavage of a carbon-carbon triple bond with o-aminophenol to afford benzoxazoles. rsc.orgtib.eu This reaction proceeds under mild conditions and provides rapid access to the benzoxazole core. rsc.orgtib.eu

Palladium-catalyzed direct C-H arylation of benzoxazoles with aryl bromides has also been developed, offering an efficient route to 2-arylbenzoxazoles. nih.govresearchgate.net While this functionalizes the 2-position with an aryl group, it highlights the reactivity of this site and the potential for developing analogous C-H sulfonamidation reactions. A one-pot palladium-catalyzed cascade process for preparing benzoxazoles from aryl halides and aminophenols has also been reported. acs.org

Table 1: Examples of Palladium-Catalyzed Benzoxazole Synthesis

| Catalyst | Reactants | Product | Reference |

|---|---|---|---|

| Palladium Chloride | Alkyne, o-aminophenol | 2-Substituted Benzoxazole | rsc.orgtib.eu |

| Pd/Ligand System | Benzoxazole, Aryl Bromide | 2-Arylbenzoxazole | nih.gov |

| Palladium Catalyst | Aryl Halide, tert-Butyl Isocyanide, Aminophenol | 2-Substituted Benzoxazole | acs.org |

This table is interactive. Click on the reference for more details.

Copper catalysis offers a more economical and sustainable alternative to palladium for the synthesis of benzoxazoles. Copper-catalyzed methods have been developed for the direct C-H arylation of benzoxazoles with aryl iodides. nih.gov Furthermore, a copper-catalyzed hydroamination of alkynones with 2-aminophenols provides a pathway to a variety of functionalized benzoxazole derivatives. rsc.org This reaction is believed to proceed through a hydroamination followed by an intramolecular cyclization. rsc.org

Copper catalysts have also been employed for C-H amination of benzoxazoles, which could be a potential route to precursors for sulfonamide synthesis. beilstein-journals.org An efficient copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been demonstrated, showcasing the versatility of copper in these transformations. nih.gov The use of copper(II) ferrite (B1171679) nanoparticles as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides has also been reported, emphasizing the move towards more sustainable synthetic protocols. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Benzoxazole Synthesis

| Catalyst | Reactants | Product | Reference |

|---|---|---|---|

| Copper Catalyst | Alkynone, 2-aminophenol | Functionalized Benzoxazole | rsc.org |

| CuCl/CuCl₂ | Benzoxazole, Amine | 2-Aminobenzoxazole | beilstein-journals.org |

| CuI/PPh₃ | Benzoxazole, Aryl Bromide | 2-Arylbenzoxazole | nih.gov |

This table is interactive. Click on the reference for more details.

While a direct synthesis for 2-Benzoxazolesulfonamide, N,N-dimethyl- is not explicitly detailed in the surveyed literature, the principles of benzoxazole formation, particularly through transition-metal catalysis, provide a clear framework. A plausible modern approach would involve the development of a novel palladium or copper-catalyzed C-H sulfonamidation of the benzoxazole core at the 2-position using an appropriate N,N-dimethylsulfonamide source. Alternatively, the cyclization of a 2-aminophenol with a reagent containing the pre-formed dimethylsulfonamide moiety, facilitated by advanced catalytic systems, represents a viable synthetic strategy.

Other Metal-Mediated Syntheses

While specific metal-catalyzed syntheses targeting 2-Benzoxazolesulfonamide, N,N-dimethyl- are not extensively documented, the synthesis of the core benzoxazole structure is frequently achieved through transition metal-mediated protocols. These methods are valued for their efficiency, selectivity, and mild reaction conditions. researchgate.net Key among these are reactions that form the critical C-O and C-N bonds of the oxazole (B20620) ring.

Commonly employed catalysts include copper (Cu) and palladium (Pd) complexes. For instance, copper catalysts have been utilized for the intramolecular O-arylation to form the benzoxazole ring system. mdpi.com These reactions typically involve the cyclization of an ortho-substituted phenol (B47542) precursor. To produce the target sulfonamide, this would likely involve a starting material such as a 2-amino-N-(halophenyl)benzenesulfonamide derivative or a related structure that can undergo intramolecular cyclization. Transition metal catalysts facilitate the crucial bond-forming steps that are otherwise challenging. researchgate.net The choice of metal, ligand, and reaction conditions is critical to optimize the yield and prevent side reactions.

Organocatalytic and Metal-Free Synthetic Pathways

In response to the economic and environmental costs associated with metal catalysts, organocatalytic and metal-free synthetic routes have gained significant traction. These methods avoid residual metal contamination in the final product, a crucial consideration in medicinal chemistry.

One prominent metal-free strategy involves the N-H insertion based on carbenoid precursors, which can be challenging but offers a direct route to C-N bond formation. d-nb.info For example, a metal-free approach using N-tosylhydrazones as diazo precursors has been developed for the synthesis of various amines, demonstrating the potential for creating C-N bonds without metal intervention. d-nb.info Another innovative metal-free approach is the electrochemical synthesis of 2-arylbenzoxazoles. This method involves the electrochemical oxidation of a catechol derivative in the presence of an amine, proceeding through an electron transfer and cyclization mechanism under mild and green conditions. rsc.org

Furthermore, a solvent- and metal-free synthesis of N-sulfonylformamidines has been reported through the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature. researchgate.net This type of reaction, which avoids both hazardous solvents and metal catalysts, represents a highly efficient and green alternative that could potentially be adapted for the synthesis of benzoxazole sulfonamides. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves using less hazardous chemicals, implementing energy-efficient processes, and reducing waste. researchgate.netchemmethod.com The synthesis of heterocyclic compounds like 2-Benzoxazolesulfonamide, N,N-dimethyl- is increasingly being designed through the lens of sustainability. nih.gov

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer significant advantages, including reduced waste, lower costs, and simplified work-up procedures. researchgate.net

The synthesis of benzoxazoles and related benzazoles has been successfully achieved under solvent-free conditions, often facilitated by solid-supported catalysts or microwave irradiation. researchgate.netscispace.com For example, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as an efficient and reusable catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics to produce benzoxazoles in high yields without any solvent. researchgate.netscispace.com Similarly, active carbon/silica gel has been employed as a catalyst for the condensation of 2-aminothiophenol (B119425) with aldehydes under solvent-free microwave conditions to yield benzothiazoles, a related heterocyclic system. nih.gov These protocols demonstrate the feasibility of producing complex heterocyclic structures while adhering to green chemistry principles. scispace.com

Atom-Economical and Waste-Minimizing Processes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Syntheses with high atom economy, such as condensation and cycloaddition reactions, are inherently less wasteful as most atoms from the reactants are incorporated into the final product.

The synthesis of benzoxazoles often involves condensation reactions where the primary byproduct is a small, innocuous molecule like water, leading to high atom economy. jksus.org Electrochemical methods are also recognized for their atom economy, as they use electrical current as a "reagent" to drive reactions, avoiding the need for chemical oxidants or reductants that generate waste. rsc.org Additionally, the development of reusable catalysts, such as the NaHSO₄-SiO₂ system which can be recovered and reused multiple times without significant loss of activity, is a critical strategy for minimizing waste. scispace.com

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis. These techniques can dramatically accelerate reaction rates, improve yields, and enhance product selectivity compared to conventional heating methods. mdpi.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times from hours to mere minutes for the synthesis of various heterocyclic compounds, including benzoxazoles, benzimidazoles, and benzotriazoles. mdpi.comnih.govscispace.com For instance, the synthesis of N-alkylated benzotriazole (B28993) derivatives showed a significant improvement in yield and reduction in time under microwave irradiation compared to conventional methods. nih.gov

Ultrasound-assisted synthesis operates by the principle of acoustic cavitation, which generates localized high-temperature and high-pressure zones, accelerating chemical reactions. ias.ac.innih.gov This green chemistry tool has been successfully applied to the synthesis of benzoxazole and azetidinone derivatives, resulting in excellent yields and significantly reduced reaction times. ias.ac.innih.govnih.gov

Table 1: Comparison of Conventional vs. Alternative Energy Methods in Heterocycle Synthesis This table is generated based on data from analogous heterocyclic syntheses and illustrates the potential advantages of microwave and ultrasound technologies.

| Heterocycle Type | Reaction | Conventional Method (Time) | Microwave Method (Time) | Ultrasound Method (Time) | Reference |

|---|---|---|---|---|---|

| Azetidinone Derivatives | Cycloaddition | 8–28 hours | Not Reported | 2 hours | nih.gov |

| Imidazo[2,1-b]benzothiazoles | Condensation/Cyclization | 5 hours | 3 minutes | Not Reported | scispace.com |

| N-alkylated benzotriazoles | N-alkylation | Longer reaction times | Good yield, shorter time | Not Reported | nih.gov |

Application of Deep Eutectic Solvents or Ionic Liquids

Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic solvents. nih.govnih.gov These materials are typically non-flammable, have negligible vapor pressure, and possess high thermal stability. nih.gov They can function as both the reaction medium and catalyst, simplifying reaction setups.

DESs, which are mixtures of hydrogen bond donors and acceptors, have been employed in the synthesis of benzoxazoles and benzimidazoles. mdpi.comresearchgate.net For example, a deep eutectic solvent composed of choline (B1196258) chloride and oxalic acid has been used as a recyclable catalyst for the microwave-assisted synthesis of 2-arylbenzoxazoles, yielding excellent results under solvent-free conditions. mdpi.com

Ionic liquids, which are salts with melting points below 100 °C, also serve as effective media for a variety of organic transformations, including the synthesis of pharmaceutical compounds. nih.gov Their unique solvating power and ability to be tailored for specific reactions make them highly versatile. nih.govresearchgate.net The use of ILs can lead to faster reactions and simpler product isolation compared to conventional solvents. nih.gov

Table 2: Examples of Deep Eutectic Solvents (DES) in Heterocycle Synthesis This table provides examples of DES systems used in the synthesis of related benzazole scaffolds.

| DES Components | Molar Ratio | Application | Reference |

|---|---|---|---|

| Choline Chloride / Oxalic Acid | Not Specified | Catalyst for benzoxazole synthesis under MW | mdpi.com |

| Choline Chloride / Glycerol (ChCl/G) | 1:2 | Reaction medium for benzimidazole (B57391) synthesis | nih.gov |

| Choline Chloride / Propylene Glycol (ChCl/PG) | 1:3 | Reaction medium for benzimidazole synthesis | nih.gov |

| ZrOCl₂·8H₂O / Urea | 1:5 | Catalyst for benzimidazole synthesis | researchgate.net |

Regioselectivity and Stereocontrol in Syntheses of Analogues and Derivatives

The development of analogues and derivatives of 2-Benzoxazolesulfonamide, N,N-dimethyl- necessitates precise control over the regiochemistry and stereochemistry of the synthetic transformations. While specific studies on the regioselectivity of this particular compound are not extensively documented, general principles of benzoxazole chemistry can be applied to predict and control the outcomes of synthetic modifications.

Regioselectivity:

The substitution pattern on the benzoxazole ring is a critical determinant of the biological activity of its derivatives. The regioselectivity of reactions on the benzoxazole scaffold is influenced by the electronic properties of the fused ring system and any existing substituents. For instance, in the synthesis of related benzoxazole derivatives, the reaction of o-aminophenols with various reagents can lead to specific isomers. One study detailed the regioselective synthesis of 2- and 4-formylpyrido[2,1-b]benzoxazoles, where the reaction conditions dictated the position of formylation. nih.gov The reaction of o-acetaminophenols with Vilsmeier reagent under specific conditions unexpectedly yielded 2-formylpyrido[2,1-b]benzoxazoles, showcasing how reagent choice and reaction conditions can direct the regiochemical outcome. nih.gov

In the context of 2-Benzoxazolesulfonamide, N,N-dimethyl-, electrophilic substitution reactions on the benzene (B151609) ring of the benzoxazole moiety would be directed by the combined electronic effects of the fused oxazole ring and the sulfonamide group. The synthesis of 2-sulfonyl carbazoles via oxidative C-H functionalization of tetrahydrocarbazoles with sulfonyl hydrazides demonstrates that specific regioselectivity can be achieved through careful mechanistic control, in this case, the addition of a sulfonyl radical to a dihydrocarbazole intermediate. nih.gov Similar strategies could potentially be explored for the functionalization of the benzoxazole core.

A general method for the synthesis of 2-substituted benzoxazoles involves the triflic anhydride (B1165640) (Tf2O)-promoted activation of tertiary amides for reaction with 2-aminophenols. nih.gov This method highlights the versatility in varying both the amide and the 2-aminophenol substrates, allowing for the synthesis of a wide range of functionalized benzoxazole derivatives. nih.gov However, the study noted that substrates with existing amino or sulfonamide groups could present challenges, suggesting that the electronic nature of these groups can influence the reaction's success. nih.gov

The following table summarizes some regioselective synthetic approaches for related heterocyclic systems that could be conceptually applied to the synthesis of 2-Benzoxazolesulfonamide, N,N-dimethyl- analogues.

| Reaction Type | Reagents | Product Type | Ref. |

| Formylation | Vilsmeier reagent | 2-Formylpyrido[2,1-b]benzoxazoles | nih.gov |

| C-H Sulfonylation | Sulfonyl hydrazides | 2-Sulfonyl carbazoles | nih.gov |

| Cyclization | Tertiary amides, Tf2O, 2-Fluoropyridine | 2-Substituted benzoxazoles | nih.gov |

Stereocontrol:

The introduction of chiral centers into derivatives of 2-Benzoxazolesulfonamide, N,N-dimethyl- is of significant interest for exploring stereospecific interactions with biological targets. While direct examples for this specific compound are limited, strategies from related heterocyclic syntheses can provide valuable insights.

One established method for achieving stereocontrol is the use of chiral auxiliaries. For example, the stereoselective synthesis of novel pyrazole (B372694) derivatives has been accomplished using tert-butanesulfinamide as a chiral auxiliary. nih.gov This approach involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral toluenesulfinyl imine, which then undergoes a stereoselective addition reaction. nih.gov A similar strategy could be envisioned for the synthesis of chiral amines that are subsequently incorporated into a benzoxazole structure.

The synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been achieved through an I2-mediated oxidative cyclodesulfurization, offering a pathway to a variety of substituted benzoxazoles. nih.gov By employing chiral reactants or catalysts in such cyclization reactions, it may be possible to induce stereoselectivity in the final products.

Combinatorial Synthesis and High-Throughput Methodologies for Library Generation

The exploration of the chemical space around the 2-Benzoxazolesulfonamide, N,N-dimethyl- scaffold can be greatly accelerated through the use of combinatorial synthesis and high-throughput methodologies. These approaches enable the rapid generation and screening of large libraries of related compounds, facilitating the identification of derivatives with optimized properties.

Combinatorial Synthesis:

Combinatorial chemistry provides a powerful platform for the synthesis of diverse compound libraries. Positional scanning libraries (PSL), for instance, allow for the systematic evaluation of millions of compounds through the testing of a much smaller number of mixtures. nih.gov This strategy has been successfully employed to identify novel antibacterial agents from a library of bis-cyclic guanidines. nih.gov

For the generation of a 2-Benzoxazolesulfonamide, N,N-dimethyl- library, a combinatorial approach could involve the variation of substituents at multiple positions. A liquid-phase synthesis approach, which has been successfully used for the construction of diverse benzimidazole libraries, could be adapted. nih.gov This method often utilizes a polymer support, such as polyethylene (B3416737) glycol (PEG), to facilitate reaction work-up and purification. nih.gov

A potential combinatorial strategy for a 2-Benzoxazolesulfonamide, N,N-dimethyl- library could involve:

Variation of the Benzoxazole Core: Utilizing a diverse set of substituted 2-aminophenols as starting materials to introduce a variety of functional groups onto the benzene portion of the benzoxazole.

Variation of the Sulfonamide Nitrogen Substituents: While the parent compound has two methyl groups, a library could be generated by reacting the 2-benzoxazolesulfonyl chloride intermediate with a collection of primary and secondary amines to create a range of N-substituted and N,N-disubstituted sulfonamides.

The following table outlines a conceptual combinatorial approach for generating a library based on the 2-Benzoxazolesulfonamide scaffold.

| Diversity Point | Building Blocks | Potential Substituents |

| Benzoxazole Ring | Substituted 2-aminophenols | -Halo, -alkyl, -alkoxy, -nitro, etc. |

| Sulfonamide Nitrogen | Primary and secondary amines | Alkyl, aryl, heterocyclic groups |

High-Throughput Methodologies:

Once a library of compounds has been synthesized, high-throughput screening (HTS) is essential for rapidly evaluating their biological activities. HTS platforms can screen thousands of compounds per day against a specific biological target. The synthesis of two series of novel benzoxazole derivatives containing 2-phenyl and 2-N-phenyl groups, which were then screened for antimicrobial activity, demonstrates the utility of generating focused libraries for biological evaluation. nih.gov

Modern HTS often relies on automated liquid handling systems and sensitive detection methods. While many assays are based on fluorescence or luminescence, mass spectrometry (MS) is also emerging as a powerful detection method for HTS, offering high sensitivity and specificity without the need for chromogenic or fluorogenic labels.

Chemical Reactivity and Transformation of 2 Benzoxazolesulfonamide, N,n Dimethyl

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂N(CH₃)₂) is a key functional group that defines the molecule's electronic properties. Its reactivity is centered on the nitrogen and sulfur atoms.

N-Functionalization: Alkylation, Acylation, and Arylation

For the specific compound 2-Benzoxazolesulfonamide, N,N-dimethyl-, the nitrogen atom of the sulfonamide is tertiary, meaning it is bonded to three non-hydrogen atoms (the sulfonyl group and two methyl groups). Consequently, it lacks an acidic proton and is not nucleophilic. Therefore, it cannot undergo further direct N-functionalization reactions such as alkylation, acylation, or arylation under standard conditions. These reactions are typically characteristic of primary (RSO₂NH₂) and secondary (RSO₂NHR') sulfonamides, which possess at least one N-H bond.

The synthesis of N,N-dialkylated sulfonamides like the title compound often proceeds via the exhaustive alkylation of a primary heteroaryl sulfonamide. For instance, methods like the microwave-promoted Fukuyama-Mitsunobu reaction can be employed to transform N-alkyl heteroaryl sulfonamides into their N,N-dialkyl counterparts.

Transformations at the Sulfonyl Group

While the N,N-dimethylated nitrogen is unreactive towards functionalization, the sulfur-nitrogen (S-N) bond of the sulfonamide can be cleaved under specific reductive or electrochemical conditions. This process, often referred to as desulfonylation, removes the sulfonyl moiety.

Reductive Cleavage: Reagents such as phenyldimethylsilyllithium have been shown to cleave the S-N bond in toluene-p-sulfonamides of secondary amines, yielding the free amine. rsc.org It is plausible that similar conditions could be applied to 2-Benzoxazolesulfonamide, N,N-dimethyl-, to cleave the C-S bond or N-S bond, although this specific application has not been detailed in the literature.

Electrochemical Cleavage: Electrochemical methods offer a mild and selective approach for cleaving sulfonamide and sulfonimide bonds. nih.gov Studies have demonstrated that N(sp²)-C(sp³) and N(sp²)-C(sp²) bonds in sulfonamides can be cleaved through electrically-driven oxidation, proceeding through an N-sulfonyliminium ion intermediate. researchgate.net This suggests a potential pathway for the transformation or degradation of the sulfonamide group in the target molecule under electrochemical conditions.

Table 1: Potential Transformations at the Sulfonyl Group

| Transformation | Reagent/Condition | Potential Product |

|---|---|---|

| Reductive Cleavage | Phenyldimethylsilyllithium | 2-Aminobenzoxazole (after workup) |

| Electrochemical Cleavage | Anodic Oxidation | Products from N-sulfonyliminium ion |

Reactions of the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic heterocycle, making it relatively stable. wikipedia.org However, its aromatic character allows it to participate in substitution reactions, and the heterocyclic nature provides sites for ring-opening and rearrangement. The strong electron-withdrawing effect of the 2-sulfonamide group significantly deactivates the benzene (B151609) portion of the ring system towards electrophilic attack while activating it for nucleophilic substitution on derivatives.

Electrophilic Aromatic Substitution (EAS) of the Benzoxazole Core

Electrophilic aromatic substitution (EAS) on the benzoxazole ring primarily occurs on the fused benzene ring at positions 4, 5, 6, or 7. The outcome of these reactions is governed by the directing effects of both the heterocyclic portion and the 2-sulfonamide substituent.

Directing Effects: The 2-SO₂N(CH₃)₂ group is a powerful deactivating group and a meta-director. It withdraws electron density from the aromatic ring, making substitution reactions more difficult (requiring harsher conditions) and directing incoming electrophiles to the positions meta to its point of attachment (positions 5 and 7).

Regioselectivity: Studies on the nitration of unsubstituted benzoxazole show that substitution preferentially occurs at the 5- or 6-positions. researchgate.net However, in 2-Benzoxazolesulfonamide, N,N-dimethyl-, the directing effect of the sulfonamide group is expected to dominate. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur primarily at the 5- and 7-positions. The reaction will likely require forcing conditions due to the deactivated nature of the ring. For example, nitration would necessitate a mixture of fuming nitric acid and concentrated sulfuric acid. libretexts.orgnih.gov

Table 2: Predicted Regioselectivity of EAS on 2-Benzoxazolesulfonamide, N,N-dimethyl-

| Reaction | Reagents | Predicted Major Products | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 7-Nitro-derivatives | -SO₂NMe₂ is a strong meta-director. youtube.comlibretexts.org |

| Bromination | Br₂ / FeBr₃ | 5-Bromo- and 7-Bromo-derivatives | -SO₂NMe₂ is a strong meta-director. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Likely unreactive | The ring is too deactivated for this reaction. |

Nucleophilic Substitution Reactions on Benzoxazole Derivatives

The parent compound, 2-Benzoxazolesulfonamide, N,N-dimethyl-, does not have a suitable leaving group and is therefore unreactive toward nucleophilic aromatic substitution (SₙAr). However, if a leaving group (e.g., a halogen) is present on the benzoxazole core, the molecule becomes highly activated for SₙAr reactions.

The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgopenstax.org The presence of a strong electron-withdrawing group, such as the 2-sulfonamide moiety, is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.comyoutube.com

For a halogenated derivative of 2-Benzoxazolesulfonamide, N,N-dimethyl-, the SₙAr reaction would be most favorable when the leaving group is at the 4- or 6-position (ortho or para to the electron-withdrawing group). This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the sulfonyl group, greatly stabilizing the intermediate and accelerating the reaction. openstax.org

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, despite its aromatic stability, can undergo cleavage or rearrangement under certain catalytic or chemical conditions.

Ring-Opening Reactions: Various transition-metal catalysts can induce the ring-opening of benzoxazoles. For example, a copper-catalyzed reaction between benzoxazole, ethyl diazoacetate, and water results in a ring-opened product bearing multiple functional groups. acs.org Another approach involves a TEMPO-mediated aerobic oxidative reaction with benzylamines, which proceeds through the ring-opening of the benzoxazole followed by condensation. researchgate.net Yttrium(III) triflate has also been used to catalyze a cascade reaction of benzoxazoles with propargyl alcohols, leading to 1,4-benzoxazine scaffolds via a ring-opening and ring-closure sequence. rsc.org

Rearrangement Reactions: Intramolecular rearrangements are also known for benzoxazole derivatives. The Smiles rearrangement, an intramolecular SₙAr reaction, has been used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. acs.orgnih.gov Additionally, certain synthetic routes toward benzoxazoles utilize rearrangement pathways, such as the NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines. organic-chemistry.org These examples highlight the potential for the benzoxazole core in the title compound to be transformed into other heterocyclic systems through carefully designed reaction sequences.

Oxidation and Reduction Chemistry of the Heterocyclic System

The benzoxazole ring system is generally considered to be relatively stable due to its aromatic character. However, under specific conditions, it can participate in oxidation and reduction reactions. The presence of the N,N-dimethylsulfonamide group at the 2-position renders the benzoxazole ring electron-deficient, which in turn affects its susceptibility to oxidation and reduction.

Oxidation: Information regarding the direct oxidation of the benzoxazole ring in 2-Benzoxazolesulfonamide, N,N-dimethyl- is not extensively documented in the literature. However, plausible oxidation reactions could target the benzene portion of the heterocycle, particularly in the presence of powerful oxidizing agents. It is also conceivable that under certain oxidative conditions, N-oxide formation could occur at the nitrogen atom of the oxazole (B20620) ring, although this is less common for benzoxazoles compared to other nitrogen-containing heterocycles.

Reduction: The reduction of the benzoxazole ring system can be achieved under specific catalytic conditions. For instance, catalytic hydrogenation using transition metal catalysts such as palladium or platinum could potentially reduce the benzene ring, leading to the corresponding tetrahydrobenzoxazole derivative. The oxazole ring itself is generally more resistant to reduction. However, under forcing conditions, cleavage of the C-O bond within the oxazole ring might be possible.

| Reaction Type | Reagents and Conditions | Potential Products | Notes |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, RuO4) | Hydroxylated or ring-opened products | The electron-withdrawing sulfonamide group may deactivate the ring towards oxidation. |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | 2-(N,N-dimethylsulfamoyl)benzoxazole N-oxide | May be a minor product or require specific catalysts. |

| Reduction | Catalytic Hydrogenation (e.g., H2, Pd/C) | Tetrahydro-2-benzoxazolesulfonamide, N,N-dimethyl- | Reduction of the benzene ring is more likely than the oxazole ring. |

| Ring Cleavage | Strong reducing agents (e.g., LiAlH4) | Ring-opened amino alcohol derivatives | Requires harsh conditions and may lead to decomposition. |

Derivatization Strategies and Functional Group Interconversions

Derivatization of 2-Benzoxazolesulfonamide, N,N-dimethyl- can be approached by targeting either the benzoxazole ring or the N,N-dimethylsulfonamide moiety. These modifications are crucial for synthesizing analogues with altered physicochemical properties and for structure-activity relationship studies.

Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. byjus.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The N,N-dimethylsulfonamide group is a deactivating, meta-directing group. Therefore, electrophilic attack is expected to occur primarily at the 5- and 7-positions of the benzoxazole ring.

Nucleophilic Aromatic Substitution: Due to the electron-withdrawing nature of the sulfonamide group, the benzoxazole ring is activated towards nucleophilic aromatic substitution, particularly at positions bearing a suitable leaving group. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com For instance, a halogenated derivative of 2-Benzoxazolesulfonamide, N,N-dimethyl- could react with various nucleophiles to introduce new functional groups.

Modification of the Sulfonamide Group: The N,N-dimethylsulfonamide group itself can be a site for derivatization. For instance, demethylation or transamidation reactions could provide access to a range of N-substituted analogues. However, these transformations often require harsh conditions. A plausible synthetic route to derivatives involves the reaction of 2-chlorobenzoxazole with different amines to generate a variety of 2-aminobenzoxazoles, which can then be sulfonylated.

| Derivatization Strategy | Typical Reagents | Position of Modification | Resulting Functional Group |

| Nitration | HNO3/H2SO4 | 5- and 7-positions | Nitro (-NO2) |

| Halogenation | Br2/FeBr3, Cl2/AlCl3 | 5- and 7-positions | Bromo (-Br), Chloro (-Cl) |

| Sulfonation | Fuming H2SO4 | 5- and 7-positions | Sulfonic acid (-SO3H) |

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Positions with leaving groups (e.g., Cl, Br) | Amino, Alkoxy, Thioether |

| Transamidation of Sulfonamide | Other amines | 2-position (Sulfonamide N) | N-substituted sulfonamides |

Mechanistic Studies of Key Transformations

The mechanisms of reactions involving 2-Benzoxazolesulfonamide, N,N-dimethyl- are largely inferred from the general principles of heterocyclic and aromatic chemistry.

Mechanism of Electrophilic Aromatic Substitution: The electrophilic substitution on the benzene ring proceeds through a standard arenium ion intermediate. The attacking electrophile adds to the aromatic ring, forming a resonance-stabilized carbocation. The N,N-dimethylsulfonamide group at the 2-position deactivates the ring towards this attack through its inductive electron-withdrawing effect. The meta-directing nature of the sulfonamide group can be explained by the relative stability of the possible arenium ion intermediates. Attack at the ortho and para positions results in resonance structures where a positive charge is placed adjacent to the electron-withdrawing sulfonamide group, which is highly unfavorable. In contrast, meta attack avoids this destabilizing interaction.

Mechanism of Nucleophilic Aromatic Substitution: The SNAr mechanism is the most probable pathway for nucleophilic aromatic substitution on an activated benzoxazole ring. libretexts.orgyoutube.commasterorganicchemistry.com This process involves a two-step addition-elimination sequence. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing N,N-dimethylsulfonamide group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is highly dependent on the nature of the leaving group and the nucleophile.

Theoretical and Computational Investigations of 2 Benzoxazolesulfonamide, N,n Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations provide profound insight into the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in characterizing the electronic landscape of complex organic structures.

DFT has become a principal tool for investigating the electronic structure of organic molecules, offering a balance between computational cost and accuracy. Such studies on benzoxazole (B165842) and sulfonamide derivatives reveal key features of their reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its behavior in electronic transitions. youtube.comlibretexts.orgwikipedia.org For electrophilic attacks, the HOMO is the primary site of action, whereas for nucleophilic attacks, the LUMO is key. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

In studies of benzoxazole derivatives, the HOMO is typically composed of π-orbitals distributed across the benzoxazole ring system, while the LUMO is primarily composed of π* orbitals. researchgate.net For sulfonamides, the HOMO often has significant contributions from the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group, as well as the π-system of the benzene (B151609) ring. The LUMO is generally a π* orbital of the aromatic ring.

Table 1: Representative Frontier Molecular Orbital Data for Analog Structures

| Analog Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(2-hydroxyphenyl)benzothiazole | B3LYP/6-311++G() | -6.0 | -1.5 | 4.5 |

Note: Data is illustrative and based on values reported for structurally related heterocyclic systems. Actual values for 2-Benzoxazolesulfonamide, N,N-dimethyl- would require specific calculation.

The distribution of electron density within a molecule is fundamental to its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing this distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For N,N-dialkylbenzenesulfonamide analogs, MEP maps show a significant negative potential around the oxygen atoms of the sulfonyl group, indicating these are prime sites for electrophilic attack and hydrogen bond donation. researchgate.net The nitrogen atom is less negative due to the delocalization of its lone pair into the S-N bond. The aromatic ring exhibits a more complex potential surface, with substitutions significantly influencing its electrostatic character. researchgate.net In the case of the benzoxazole moiety, the nitrogen atom and the oxygen atom of the oxazole (B20620) ring are typically regions of negative electrostatic potential.

Table 2: Calculated Atomic Charges for a Representative Sulfonamide Analog

| Atom | Charge (Mulliken) |

|---|---|

| S | +1.2 to +1.5 |

| O (sulfonyl) | -0.7 to -0.9 |

| N (amide) | -0.5 to -0.7 |

Note: Values are typical ranges observed in computational studies of arylsulfonamides and can vary based on the specific molecule and computational method.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy predictions of molecular properties. esisresearch.org Methods like the G3(MP2)//B3LYP level of theory have been used to determine thermochemical properties such as gas-phase enthalpies of formation with high precision. researchgate.net These calculations are crucial for establishing the thermodynamic stability of different isomers and conformers. researchgate.net

For a molecule like 2-methylbenzoxazole (B1214174), high-level ab initio calculations have successfully predicted its standard molar enthalpy of formation, showing excellent agreement with experimental values. researchgate.net This demonstrates the power of these methods in providing reliable, fundamental data for molecules where experimental measurements may be challenging.

Table 3: Calculated Thermodynamic Properties for 2-Methylbenzoxazole

| Property | Computational Method | Calculated Value (kJ/mol) |

|---|

Note: The value is an approximation based on reported data for 2-methylbenzoxazole and serves as an illustration of the type of data obtained from high-level ab initio calculations. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, including their conformational preferences and the energetic landscape that governs their shapes.

The three-dimensional structure of a molecule is not static but rather a dynamic equilibrium of different conformations. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers for interconversion between them. This is often achieved by mapping the molecule's Potential Energy Surface (PES), which represents the energy as a function of its geometric parameters, such as dihedral angles. longdom.orgwikipedia.org

Table 4: Relative Energies of Conformers for a Generic N,N-Dimethylarylsulfonamide

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.0 (Global Minimum) |

| Syn-clinal | ~60° | 2-4 |

Note: This table provides a hypothetical representation of the conformational energetics for the N,N-dimethylsulfonamide group based on general principles of conformational analysis. Specific values would depend on the full molecular structure.

Intermolecular Interactions (e.g., with solvents, non-biological surfaces)

The intermolecular interactions of 2-Benzoxazolesulfonamide, N,N-dimethyl- are dictated by the distinct chemical nature of its benzoxazole and N,N-dimethylsulfonamide components. The N,N-dimethylsulfonamide group, with its polar sulfonyl (SO₂) and dimethylamino ((CH₃)₂N) functions, is capable of engaging in a variety of non-covalent interactions.

Computational studies on similar molecules, such as N,N-dimethylformamide (DMF), reveal that the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.govacademie-sciences.frresearchgate.net In protic solvents like water or alcohols, hydrogen bonds would likely form between the solvent's hydroxyl protons and the sulfonyl oxygens of the 2-Benzoxazolesulfonamide, N,N-dimethyl- molecule. The nitrogen atom of the sulfonamide, however, is generally a poor hydrogen bond acceptor due to the electron-withdrawing nature of the adjacent sulfonyl group.

The benzoxazole ring system, being aromatic and containing heteroatoms, contributes to the intermolecular interaction profile through π-π stacking and hydrogen bonding. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors.

Molecular dynamics simulations on related sulfonamides have shown that hydrogen bonding plays a crucial role in their solvation and crystal packing. mdpi.comnih.gov For instance, studies on sulfamethizole (B1682507) have detailed the hydrogen bonding patterns with various solvents, providing a model for how 2-Benzoxazolesulfonamide, N,N-dimethyl- might interact with its environment. nih.gov

Table 1: Predicted Intermolecular Interaction Sites of 2-Benzoxazolesulfonamide, N,N-dimethyl-

| Functional Group | Potential Interaction Type | Interacting Partner (Example) |

| Sulfonyl (SO₂) | Hydrogen Bond Acceptor | Protic Solvents (e.g., Water, Methanol) |

| N,N-dimethylamino ((CH₃)₂N) | Dipole-Dipole | Polar Solvents |

| Benzoxazole Ring | π-π Stacking | Aromatic Surfaces, Other Molecules |

| Benzoxazole Oxygen | Hydrogen Bond Acceptor | Protic Solvents |

| Benzoxazole Nitrogen | Hydrogen Bond Acceptor | Protic Solvents |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like 2-Benzoxazolesulfonamide, N,N-dimethyl-. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

The synthesis of 2-Benzoxazolesulfonamide, N,N-dimethyl- would likely involve the formation of the benzoxazole ring and the sulfonamide bond. Computational studies on the synthesis of benzoxazoles often point to a cyclization reaction involving a 2-aminophenol (B121084) derivative and a suitable electrophile. nih.govrsc.orgrsc.org Similarly, the formation of sulfonamides has been studied computationally, with mechanisms involving the reaction of an amine with a sulfonyl chloride being a common route. acs.orgbohrium.com

For the formation of the benzoxazole ring, computational studies have characterized the transition states for the key cyclization and dehydration steps. researchgate.net These transition states typically involve the formation of a C-N or C-O bond, leading to the heterocyclic ring. The analysis of the vibrational frequencies of these transition states confirms them as true saddle points on the potential energy surface, with a single imaginary frequency corresponding to the reaction coordinate.

In the context of sulfonamide bond formation from a sulfonyl chloride and an amine, the reaction is generally proposed to proceed through a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. Computational studies can model this process, identifying the transition state for the addition-elimination mechanism. The geometry of such a transition state would show the amine nitrogen forming a bond with the sulfur atom while the sulfur-chlorine bond is breaking.

The energetic profile of a reaction, often depicted as a reaction coordinate diagram, provides the relative energies of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a common computational method used to calculate these energies.

Table 2: Hypothetical Energetic Data for a Key Step in 2-Benzoxazolesulfonamide, N,N-dimethyl- Synthesis (Based on Analogous Reactions)

| Reaction Step | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Product (kcal/mol) |

| Benzoxazole Ring Closure | 0.0 | +25.3 | -15.8 |

| Sulfonamide Bond Formation | 0.0 | +18.7 | -22.4 |

Note: The values in this table are illustrative and based on computational studies of similar, not identical, reactions. They serve to exemplify the type of data obtained from computational analysis.

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules. These predictions are often based on the electronic structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule can indicate the likely sites of reaction. For benzoxazole derivatives, the HOMO is often localized on the benzoxazole ring, suggesting its susceptibility to electrophilic attack. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the surface of a molecule. dergipark.org.tr Regions of negative electrostatic potential (typically colored red or yellow) are indicative of sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 2-Benzoxazolesulfonamide, N,N-dimethyl-, the MEP map would likely show negative potential around the sulfonyl oxygens and the benzoxazole heteroatoms, and positive potential around the hydrogen atoms.

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Insights Excluding Basic Identification

Solid-State Structural Analysis

The arrangement of molecules in the solid state dictates many of a material's bulk properties. For 2-Benzoxazolesulfonamide, N,N-dimethyl-, understanding its solid-state architecture is crucial for controlling polymorphism and for structure-property relationship studies.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For 2-Benzoxazolesulfonamide, N,N-dimethyl-, obtaining a single crystal would allow for the unambiguous determination of its molecular conformation, including the torsion angles between the benzoxazole (B165842) ring and the sulfonamide group, as well as the geometry of the N,N-dimethyl moiety.

This technique is also paramount in identifying and characterizing polymorphs—different crystalline forms of the same compound—which can exhibit distinct physical properties. researchgate.net While specific crystallographic data for 2-Benzoxazolesulfonamide, N,N-dimethyl- is not publicly available, analysis of closely related sulfonamide structures, such as N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, provides a template for the type of data that would be obtained. researchgate.netnih.gov Such studies reveal key bond lengths, bond angles, and the supramolecular interactions, like hydrogen bonds, that govern the crystal packing. nih.gov In the case of the analogous sulfone, weak C-H···O intermolecular interactions were found to create a one-dimensional chain in the crystal lattice. nih.gov Similar non-classical interactions could be expected to play a role in the crystal packing of 2-Benzoxazolesulfonamide, N,N-dimethyl-.

Table 1: Representative Crystallographic Data for a Related N,N-dimethyl Sulfonamide Derivative Data based on the analysis of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₉NO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3642 (3) |

| b (Å) | 10.3773 (6) |

| c (Å) | 12.1784 (7) |

| α (°) | 99.572 (5) |

| β (°) | 95.498 (5) |

| γ (°) | 104.645 (5) |

| Volume (ų) | 639.98 (6) |

| Z | 2 |

| Key Interactions | Weak C-H···O intermolecular bonds |

This interactive table provides expected crystallographic parameters based on a structurally similar compound.

In cases where suitable single crystals cannot be grown, or to study dynamic processes within the crystal lattice, solid-state NMR (ssNMR) spectroscopy is an invaluable tool. For 2-Benzoxazolesulfonamide, N,N-dimethyl-, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments could be employed. These techniques would provide information on the number of chemically and crystallographically inequivalent sites in the unit cell, offering insights into polymorphism.

Furthermore, ssNMR can probe molecular dynamics. For instance, variable temperature ssNMR experiments could reveal information about the rotation of the methyl groups of the N,N-dimethylamino moiety or restricted rotation around the S-N bond within the solid state. Such dynamic information is complementary to the static picture provided by X-ray crystallography and is crucial for a complete understanding of the compound's solid-state behavior.

Advanced Solution-State NMR Spectroscopy for Reaction Monitoring and Complex Characterization

While basic 1D NMR is used for routine identification, advanced solution-state NMR techniques are essential for unambiguous structural assignment and for monitoring chemical reactions in real-time. For 2-Benzoxazolesulfonamide, N,N-dimethyl-, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals. The HMBC spectrum, for example, would be critical in confirming the connectivity between the benzoxazole ring system and the sulfonamide group through correlations between the oxazole (B20620) C2 carbon and protons on the N,N-dimethyl groups.

Moreover, the application of online reaction monitoring by NMR allows for the detailed study of the synthesis of 2-Benzoxazolesulfonamide, N,N-dimethyl-. rsc.org By setting up a flow NMR system, the reaction of 2-benzoxazolesulfonyl chloride with dimethylamine (B145610) could be monitored in real-time. rsc.org This would enable the identification of any transient intermediates, the determination of reaction kinetics, and the optimization of reaction conditions to maximize yield and purity. rsc.orgacs.org

Mass Spectrometry for Reaction Intermediates and Product Identification in Complex Systems

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a powerful technique for molecular weight determination and structural elucidation through fragmentation analysis. For 2-Benzoxazolesulfonamide, N,N-dimethyl-, electrospray ionization (ESI) in positive ion mode would likely produce a strong protonated molecular ion [M+H]⁺.

Collision-induced dissociation (CID) of this parent ion would provide a fragmentation pattern characteristic of the molecule's structure. Based on studies of analogous aromatic sulfonamides, a key fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂; 64 Da). researchgate.netnih.gov This process is often facilitated by intramolecular rearrangement. nih.gov The presence of electron-withdrawing groups on the aromatic ring can promote this SO₂ extrusion. nih.gov Other expected fragmentations would involve cleavage of the S-N bond and fragmentations within the benzoxazole ring.

Table 2: Predicted ESI-MS/MS Fragmentation for [2-Benzoxazolesulfonamide, N,N-dimethyl- + H]⁺ Based on established fragmentation patterns of aromatic sulfonamides. researchgate.netnih.gov

| m/z (Predicted) | Ion Description | Fragmentation Pathway |

| 227.05 | [M+H]⁺ | Protonated Parent Molecule |

| 163.04 | [M+H - SO₂]⁺ | Neutral loss of SO₂ via rearrangement |

| 119.04 | [Benzoxazole]⁺ | Cleavage of the C-S bond |

| 78.08 | [N,N-dimethylsulfamoyl]⁺ | Cleavage of the C-S bond with charge on the sulfamoyl moiety |

| 44.05 | [N,N-dimethylamino]⁺ | Cleavage of the S-N bond |

This interactive table outlines the expected mass-to-charge ratios and origins of key fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scitepress.orgnih.gov They are highly sensitive to the specific functional groups present, making them excellent for structural confirmation and for studying subtle changes in bonding and conformation. scitepress.org

For 2-Benzoxazolesulfonamide, N,N-dimethyl-, the IR and Raman spectra would be dominated by characteristic bands from the sulfonamide and benzoxazole moieties. The sulfonamide group gives rise to strong, distinct stretching vibrations for the S=O bonds. Studies on related sulfonamides show these asymmetric and symmetric SO₂ stretching modes typically appear in the ranges of 1370-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.netnih.gov The S-N stretching vibration is typically observed around 930 cm⁻¹. nih.gov The benzoxazole ring would be identified by its characteristic C=N stretching vibration (around 1630-1560 cm⁻¹) and various aromatic C-H and C=C stretching and bending modes. researchgate.net Comparing the IR and Raman spectra can provide additional information, as some modes that are strong in Raman may be weak in IR, and vice versa, due to the different selection rules (change in dipole moment for IR, change in polarizability for Raman). scitepress.org

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 2-Benzoxazolesulfonamide, N,N-dimethyl- Based on data from analogous sulfonamide and benzoxazole compounds. researchgate.netnih.govresearchgate.netnih.gov

| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Benzoxazole Ring |

| Aliphatic C-H Stretch (N-CH₃) | 2980-2850 | 2980-2850 | N,N-dimethyl |

| C=N Stretch | 1630-1560 | 1630-1560 | Benzoxazole Ring |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Benzoxazole Ring |

| SO₂ Asymmetric Stretch | 1370-1330 | 1370-1330 | Sulfonamide |

| SO₂ Symmetric Stretch | 1170-1150 | 1170-1150 | Sulfonamide |

| S-N Stretch | ~930 | ~930 | Sulfonamide |

This interactive table summarizes key vibrational bands for structural identification.

Applications of 2 Benzoxazolesulfonamide, N,n Dimethyl in Chemical Science

As a Reagent or Ligand in Organic Synthesis

The utility of a chemical compound in organic synthesis is a cornerstone of its scientific value. This section delves into the roles that 2-Benzoxazolesulfonamide, N,N-dimethyl- can play, from participating in catalytic cycles to acting as a building block in complex molecular architectures.

Role in Catalytic Systems (e.g., metal-ligand complexes, organocatalysis)

Currently, there is a lack of specific documented evidence in peer-reviewed literature detailing the direct application of 2-Benzoxazolesulfonamide, N,N-dimethyl- as a ligand in metal-catalyzed reactions or as an organocatalyst itself. However, the inherent structural features of the molecule—a heterocyclic benzoxazole (B165842) ring, a sulfonamide linker, and a dimethylamino group—suggest potential for such applications. The nitrogen and oxygen atoms within the benzoxazole ring, as well as the oxygen atoms of the sulfonyl group and the nitrogen of the dimethylamino group, possess lone pairs of electrons that could coordinate with metal centers. The development of palladium(II) complexes with related NHC-sulfonamide ligands has been reported, highlighting the potential of sulfonamide moieties to act as part of a chelating system in catalysis. nih.gov

As a Protecting Group Strategy

Protecting groups are fundamental to modern organic synthesis, enabling chemists to selectively mask and deprotect reactive functional groups. While common protecting groups like Boc and Fmoc are widely used for amines, the unique structure of 2-Benzoxazolesulfonamide, N,N-dimethyl- does not align with typical protecting group strategies. google.comnih.govnih.gov There is no current research indicating its use to mask specific functionalities during multi-step synthesis. The stability of the benzoxazole and sulfonamide groups would likely require harsh conditions for cleavage, making it unsuitable for a protecting group role where mild and selective removal is paramount.

As a Source for Specific Chemical Moieties in Multi-Step Syntheses

The structural framework of 2-Benzoxazolesulfonamide, N,N-dimethyl- makes it a potential precursor for the introduction of the benzoxazole or sulfonamide moiety into more complex molecules. For instance, related o-amino N,N-dimethylbenzamides are recognized as important intermediates in the synthesis of herbicides and pharmaceutical products. nih.gov Although direct synthetic applications of 2-Benzoxazolesulfonamide, N,N-dimethyl- as a source for these specific moieties are not extensively documented, its synthesis from precursors like isatoic anhydride (B1165640) suggests pathways where it could be incorporated into larger molecular scaffolds. nih.gov

In Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. The functional groups present in 2-Benzoxazolesulfonamide, N,N-dimethyl- provide the necessary components for engaging in such interactions.

Formation of Hydrogen-Bonded Networks

Hydrogen bonding is a critical directional interaction in the formation of supramolecular assemblies. While 2-Benzoxazolesulfonamide, N,N-dimethyl- lacks a traditional hydrogen bond donor (like an N-H or O-H group), its oxygen atoms on the sulfonyl group and the nitrogen atom of the benzoxazole ring can act as hydrogen bond acceptors.

In related sulfonamide-containing molecules, intermolecular hydrogen bonds of the N-H···O=S type are crucial in defining their solid-state structures. researchgate.net For example, in ortho-(4-tolylsulfonamido)benzamides, the sulfonamide and amide groups work in concert to form extensive hydrogen-bonded networks. researchgate.net While 2-Benzoxazolesulfonamide, N,N-dimethyl- cannot form these specific N-H···O=S bonds, it could participate in weaker C-H···O interactions. The crystal structure of a related compound, N,N-dimethyl-2-[(4-methyl-benzyl)sulfonyl]ethanamine, reveals one-dimensional supramolecular structures formed through weak C-H···O intermolecular interactions. google.com Such interactions, although weaker than conventional hydrogen bonds, can play a significant role in the packing of molecules in the crystalline state. The presence of solvents with strong hydrogen-bond donating capabilities could also induce the formation of hydrogen-bonded adducts with 2-Benzoxazolesulfonamide, N,N-dimethyl-.

| Potential Hydrogen Bond Acceptor Sites | Potential Hydrogen Bond Donor Partners | Resulting Interaction |

| Sulfonyl Oxygen Atoms (O=S=O) | C-H groups, Solvent O-H or N-H | C-H···O, O-H···O, N-H···O |

| Benzoxazole Nitrogen Atom | C-H groups, Solvent O-H or N-H | C-H···N, O-H···N, N-H···N |

| Benzoxazole Oxygen Atom | C-H groups, Solvent O-H or N-H | C-H···O, O-H···O, N-H···O |

Co-crystallization and Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, often achieved through co-crystallization. This technique involves combining a target molecule with a "coformer" to generate a new crystalline phase with modified physicochemical properties. The ability of 2-Benzoxazolesulfonamide, N,N-dimethyl- to act as a hydrogen bond acceptor makes it a candidate for co-crystallization with molecules that are strong hydrogen bond donors.

Design of Self-Assembled Structures

There is currently no available scientific literature detailing the use or investigation of 2-Benzoxazolesulfonamide, N,N-dimethyl- in the design of self-assembled or supramolecular structures. The fundamental principles of self-assembly rely on non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. While the benzoxazole ring system could theoretically participate in π-π stacking, and the sulfonamide group could act as a hydrogen bond acceptor, no studies have been published that explore these possibilities for this specific molecule. Consequently, there are no research findings or data tables to report on its self-assembly behavior.

Potential in Materials Science

Investigations into the potential of 2-Benzoxazolesulfonamide, N,N-dimethyl- in materials science appear to be absent from current scientific literature.

Incorporation into Functional Polymers and Composites

No research has been found that documents the incorporation of 2-Benzoxazolesulfonamide, N,N-dimethyl- into functional polymers or composite materials. The synthesis of functional polymers often involves the polymerization of monomers containing specific desired functional groups. There is no indication that 2-Benzoxazolesulfonamide, N,N-dimethyl- has been utilized as such a monomer or as an additive to impart specific properties to a polymer matrix.

Role in Dyes, Pigments, or Optical Materials

There is no published research on the properties of 2-Benzoxazolesulfonamide, N,N-dimethyl- as a dye, pigment, or component of optical materials. The optical properties of a compound, such as its absorption and emission spectra, are determined by its electronic structure. While benzoxazole derivatives can be fluorescent, the specific optical characteristics of 2-Benzoxazolesulfonamide, N,N-dimethyl- have not been reported.

As a Probe in Chemical Biology (limited to non-clinical human, e.g., enzyme inhibition in vitro without pharmacological intent, or as a tool for understanding chemical processes)

No studies have been identified that utilize 2-Benzoxazolesulfonamide, N,N-dimethyl- as a chemical probe in the field of chemical biology for non-clinical applications. While sulfonamides are a well-known class of compounds with a wide range of biological activities, including enzyme inhibition, there is no specific research demonstrating the use of this particular compound as a tool for in vitro enzyme studies or for elucidating chemical processes in biological systems. Therefore, no data on its inhibitory concentrations or its mechanism of action as a probe is available.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-Benzoxazolesulfonamide, N,N-dimethyl- is anticipated to move beyond traditional methods towards more sustainable and efficient practices. Green chemistry principles are expected to be central to the development of new synthetic routes. nih.gov Research in this area could focus on several key aspects:

Catalyst Development: The exploration of novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could offer pathways to milder reaction conditions and higher yields. researchgate.net For instance, the use of a palladium benzimidazole (B57391) Schiff base complex has been shown to be effective in the synthesis of various benzazoles under aerobic conditions.

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are promising areas for accelerating reaction times and improving energy efficiency in the formation of benzoxazole (B165842) derivatives. mdpi.com

Green Solvents: A shift towards the use of environmentally benign solvents, such as deep eutectic solvents (DES), or even solvent-free conditions through mechanochemistry, could significantly reduce the environmental impact of the synthesis. mdpi.com

| Synthetic Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Optimization of reaction parameters and solvent choice. |

| Ultrasound-Promoted Synthesis | Enhanced mass transfer and reaction rates. | Investigation of sonochemical effects on cyclization. |

| Mechanochemistry | Solvent-free or low-solvent conditions, high efficiency. | Grinding techniques and solid-state reaction mechanisms. |

| Catalysis with MOFs | High selectivity, reusability, and tunable porosity. | Design of MOFs with active sites for sulfonamide formation. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of the benzoxazole ring and the N,N-dimethylsulfonamide group in 2-Benzoxazolesulfonamide, N,N-dimethyl- opens the door to exploring novel chemical transformations. Future research will likely focus on leveraging the electronic properties of this scaffold to achieve unprecedented reactivity. Key areas of exploration may include:

C-H Functionalization: Direct functionalization of the C-H bonds on the benzoxazole core would provide a highly atom-economical way to introduce further complexity and modulate the molecule's properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the benzoxazole ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic systems.

Photoredox Catalysis: The application of photoredox catalysis could enable transformations that are not accessible through traditional thermal methods, such as radical-based additions to the benzoxazole system.

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry is poised to play a pivotal role in accelerating research on 2-Benzoxazolesulfonamide, N,N-dimethyl-. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's structure, properties, and reactivity. doaj.orgscilit.com Future computational studies are expected to focus on:

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and electronic characteristics, guiding experimental work. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions and predict the formation of byproducts.